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Abstract
Affinine, a monoterpenoid indole alkaloid primarily isolated from plants of the

Tabernaemontana genus, represents a significant secondary metabolite with a range of notable

biological activities. As a member of the vobasine alkaloid family, its biosynthesis originates

from the amino acid tryptophan. This technical guide provides a comprehensive overview of

affinine, detailing its chemical properties, biosynthetic pathway, and established roles as a

bioactive compound. Particular focus is placed on its functions as an acetylcholinesterase

inhibitor and an antibacterial agent with resistance-modifying effects. This document

summarizes key quantitative data, outlines relevant experimental protocols, and visualizes

associated biochemical pathways and experimental workflows to serve as a valuable resource

for researchers in natural product chemistry, pharmacology, and drug development.

Introduction
Secondary metabolites are organic compounds produced by organisms that are not directly

involved in their normal growth, development, or reproduction. Instead, these molecules often

mediate ecological interactions, providing a selective advantage. Affinine, a monoterpenoid

indole alkaloid, is a prime example of such a compound, found predominantly in the plant

genus Tabernaemontana.[1] Structurally, it belongs to the vobasine alkaloid family and is

biosynthetically derived from tryptophan.[1][2]
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It is important to note that the name "affinine" has also been used to describe a different

compound, an N-isobutyl decatrienamide isolated from Heliopsis longipes. This guide will focus

exclusively on the monoterpenoid indole alkaloid from Tabernaemontana.

Initial pharmacological investigations have revealed that affinine possesses promising

biological activities, notably as an inhibitor of both acetylcholinesterase and

butyrylcholinesterase, and as an antibacterial agent.[1] Its antibacterial properties are

particularly interesting as they appear to involve the inhibition of efflux pumps and biofilm

formation, suggesting a role in combating antimicrobial resistance.[3] This guide aims to

consolidate the current knowledge on affinine, presenting it in a structured and technical

format for the scientific community.

Chemical Properties and Structure
Affinine is characterized by a complex pentacyclic structure typical of vobasine-type alkaloids.

Its chemical identity has been established through various spectroscopic techniques.

Property Value Reference

Molecular Formula C₂₀H₂₄N₂O₂ [4]

Molar Mass 324.424 g·mol⁻¹ [1]

IUPAC Name

(1R,14S,15E)-15-ethylidene-

18-(hydroxymethyl)-17-methyl-

10,17-

diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹

]octadeca-3(11),4,6,8-tetraen-

12-one

[4]

CAS Number 2134-82-9 [1]

Melting Point 265°C (decomposition) [1]

Biosynthesis of Affinine
As a monoterpenoid indole alkaloid, the biosynthesis of affinine begins with the amino acid

tryptophan.[1][2] The pathway involves the condensation of tryptamine (derived from

tryptophan) with the monoterpenoid secologanin to form strictosidine, a key intermediate in the
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biosynthesis of over 2,000 different alkaloids.[5][6] From strictosidine, a series of enzymatic

reactions, including cyclizations, rearrangements, and functional group modifications, lead to

the formation of the vobasine skeleton. A crucial step in the biosynthesis of vobasine-type

alkaloids like affinine is the N-methylation of the non-indole nitrogen.[7]
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A simplified overview of the biosynthetic pathway leading to Affinine.

Role as a Secondary Metabolite: Biological
Activities
Affinine exhibits several significant biological activities, positioning it as a secondary

metabolite of interest for further pharmacological investigation.

Anticholinesterase Activity
Affinine has been identified as an inhibitor of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE).[1] This activity is of particular interest for the development of

therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition

of these enzymes can lead to an increase in the neurotransmitter acetylcholine. A study on

fractions from Tabernaemontana catharinensis containing 16-epi-affinine demonstrated

significant anticholinesterase activity.[1]

Compound/Fractio
n

Enzyme IC₅₀ (µg/mL) Reference

Fraction with 16-epi-

affinine

Acetylcholinesterase

(AChE)
7.7 - 8.3 [1]
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Antibacterial Activity
Affinine has demonstrated antibacterial properties, particularly against Staphylococcus aureus

and Pseudomonas aeruginosa.[3] While its direct bactericidal or bacteriostatic effects appear to

be weak, its primary mechanism of action is thought to be through the inhibition of bacterial

efflux pumps and biofilm formation.[3] This suggests that affinine could act as a resistance-

modifying agent, potentially restoring the efficacy of conventional antibiotics.

Organism Activity Quantitative Data Reference

Staphylococcus

aureus
Weak antibacterial MIC > 1000 µg/mL [3]

Anti-efflux pump - [3]

Anti-biofilm - [3]

Pseudomonas

aeruginosa
Weak antibacterial MIC > 1000 µg/mL [3]

Anti-efflux pump - [3]

Anti-biofilm - [3]

Experimental Protocols
This section outlines generalized protocols for the extraction, analysis, and bioactivity testing of

affinine, based on standard methodologies for indole alkaloids.

Extraction and Isolation of Affinine
Affinine is typically extracted from the plant material of Tabernaemontana species using a

solvent-based extraction followed by acid-base partitioning to isolate the alkaloid fraction.

Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction

with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet

apparatus.[1][8]

Acid-Base Partitioning:
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The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and partitioned

with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic compounds.[1]

The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with

NaOH to pH 7.8) and re-extracted with an organic solvent like chloroform to yield the

crude alkaloid fraction.[1]

Chromatographic Purification: The crude alkaloid fraction is further purified using

chromatographic techniques such as column chromatography over silica gel or centrifugal

partition chromatography (CPC) to isolate pure affinine.[3][9]
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A general workflow for the extraction and isolation of Affinine.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and

quantification of indole alkaloids like affinine.

System: A reverse-phase HPLC system is typically used.[10][11]

Column: A C18 column is commonly employed.

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., with

formic acid or trichloroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is

used.[10]

Detection: UV detection is often performed at a wavelength around 280 nm.[11]

Quantification: Quantification is achieved by comparing the peak area of the analyte to that

of a standard of known concentration.

Acetylcholinesterase Inhibition Assay
The inhibitory activity of affinine against AChE can be determined using the

spectrophotometric method developed by Ellman.[12][13]

Reagents:

Tris-HCl buffer (50 mM, pH 8.0)

Acetylcholinesterase (AChE) solution

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

Acetylthiocholine iodide (ATCI)

Affinine solution at various concentrations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1238560?utm_src=pdf-body-img
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36531315/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1074249/full
https://pubmed.ncbi.nlm.nih.gov/36531315/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1074249/full
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17023131/
https://www.japsonline.com/admin/php/uploads/1427_pdf.pdf
https://www.benchchem.com/product/b1238560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Positive control (e.g., galanthamine)

Procedure:

In a 96-well plate, add the buffer, affinine solution (or positive control/blank), AChE

solution, and DTNB.

Pre-incubate the mixture at 37°C for 15 minutes.

Initiate the reaction by adding ATCI.

Measure the absorbance at 412 nm kinetically for 5-10 minutes.

Data Analysis: The rate of reaction is determined from the change in absorbance over time.

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control -

V_sample) / V_control] x 100 The IC₅₀ value is then determined from a dose-response curve.

Prepare Reagents:
AChE, DTNB, ATCI,

Affinine, Buffer

Mix AChE, DTNB, Affinine
in 96-well plate.

Incubate at 37°C.

Add ATCI to
initiate reaction.
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Workflow for the Acetylcholinesterase Inhibition Assay.

Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of affinine against bacterial strains can be

determined using the broth microdilution method.[2][3]

Materials:

96-well microtiter plates

Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

Affinine solution at various concentrations

Positive control antibiotic

Growth indicator (e.g., resazurin)

Procedure:

Prepare serial twofold dilutions of affinine in the wells of a 96-well plate containing broth.

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁴ CFU/mL).

Include positive (inoculum only) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC as the lowest concentration of affinine that completely inhibits visible

bacterial growth. The addition of a growth indicator can aid in visualization.

Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by affinine are not fully elucidated, its known

biological activities suggest interactions with specific cellular processes.

Mechanism of Acetylcholinesterase Inhibition
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Affinine, as a reversible inhibitor of acetylcholinesterase, likely binds to the active site of the

enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of

acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
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Inhibition by Affinine
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Click to download full resolution via product page

Mechanism of Acetylcholinesterase inhibition by Affinine.

Proposed Mechanism of Antibacterial Action
The antibacterial activity of affinine appears to be multifaceted, primarily targeting bacterial

virulence and resistance mechanisms rather than direct cell killing. Molecular docking studies

suggest that affinine can bind to proteins involved in efflux pump activity and biofilm formation.

[3] By inhibiting these systems, affinine may disrupt bacterial communication (quorum sensing)

and their ability to form protective biofilms, rendering them more susceptible to other

antimicrobial agents and host immune responses.
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Proposed mechanism of Affinine's antibacterial and resistance-modifying effects.

Conclusion
Affinine, a monoterpenoid indole alkaloid from Tabernaemontana species, stands out as a

secondary metabolite with significant potential for further research and development. Its dual

role as a cholinesterase inhibitor and a modulator of bacterial resistance mechanisms makes it

a compelling candidate for drug discovery programs. The information and protocols presented

in this technical guide provide a solid foundation for researchers to explore the full therapeutic

potential of this fascinating natural product. Future studies should focus on elucidating the

precise molecular targets and signaling pathways affected by affinine, as well as on optimizing

its structure to enhance its biological activities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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